molecular formula C9H6BrNO2S2 B1373455 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094355-55-1

2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1373455
CAS No.: 1094355-55-1
M. Wt: 304.2 g/mol
InChI Key: ORFOKEUMASJJBP-UHFFFAOYSA-N
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Description

2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that contains both a thiophene and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:

    Formation of 5-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene-2-carboxylic acid using bromine in the presence of a suitable catalyst.

    Cyclization to form the thiazole ring: The 5-bromothiophene-2-carboxylic acid is then reacted with thioamide under acidic conditions to form the thiazole ring.

    Introduction of the acetic acid moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution reactions: Products include various substituted thiophene derivatives.

    Oxidation and reduction reactions: Products include sulfoxides, sulfones, thiols, and thioethers.

    Coupling reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromothiophen-2-yl)acetic acid: Similar structure but lacks the thiazole ring.

    5-Bromo-2-thiophenecarboxaldehyde: Contains the bromothiophene moiety but with an aldehyde group instead of the acetic acid and thiazole ring.

    5-Bromo-2-thiopheneboronic acid: Similar thiophene structure but with a boronic acid group.

Uniqueness

2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the presence of both the bromothiophene and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[2-(5-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S2/c10-7-2-1-6(15-7)9-11-5(4-14-9)3-8(12)13/h1-2,4H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFOKEUMASJJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262537
Record name 2-(5-Bromo-2-thienyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094355-55-1
Record name 2-(5-Bromo-2-thienyl)-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094355-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-2-thienyl)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
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2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid

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